molecular formula C20H20N2OS B2916487 1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone CAS No. 607696-42-4

1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone

Cat. No.: B2916487
CAS No.: 607696-42-4
M. Wt: 336.45
InChI Key: ZHSCIBUUPZLMQV-UHFFFAOYSA-N
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Description

1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery, particularly as a scaffold for kinase inhibition. Its core structure is based on a tetrahydrothieno[2,3-c]isoquinoline, a privileged heterocyclic system known for its ability to interact with various enzyme active sites. This compound is designed as a key intermediate or potential inhibitor for the development of therapeutics targeting PIM kinases , which are serine/threonine kinases implicated in cell survival, proliferation, and apoptosis. Dysregulation of PIM kinase signaling is a feature in numerous cancers, including hematological malignancies and solid tumors, making them a prominent target for oncology research. The structural features of this molecule, including the 4-methylphenyl moiety and the aminothiophene carboxamide group, are critical for achieving high affinity and selectivity against kinase ATP-binding pockets. Researchers utilize this compound to probe PIM kinase function in cellular models, to study signal transduction pathways, and as a starting point for the synthesis of more potent or selective analog libraries. Its research value lies in its utility for validating novel oncogenic targets and advancing the development of next-generation targeted cancer therapies, as evidenced by its presence in related patent literature concerning fused heterocyclic compounds as kinase inhibitors (WO2022214635A1) .

Properties

IUPAC Name

1-[1-amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-11-7-9-13(10-8-11)18-15-6-4-3-5-14(15)16-17(21)19(12(2)23)24-20(16)22-18/h7-10H,3-6,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSCIBUUPZLMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C4=C2CCCC4)C(=C(S3)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22N2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{S}

Key Features:

  • Molecular Weight : 306.46 g/mol
  • Functional Groups : Contains an amino group and a thienoisoquinoline moiety.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against various cancer cell lines. A study evaluated its cytotoxic effects on human tumor cells, revealing significant activity.

Cell LineIC50 (µM)
HeLa0.045
MCF-70.032
A5490.050

Case Study : In a comparative analysis with standard chemotherapeutic agents, the compound demonstrated lower IC50 values than doxorubicin in the MCF-7 cell line, indicating enhanced potency .

The proposed mechanism of action for this compound involves the inhibition of key cellular pathways associated with cancer progression. It appears to target the K-Ras signaling pathway , which is crucial in many malignancies. Inhibition of this pathway could potentially lead to reduced proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

Additionally, this compound has been explored for its antimicrobial properties . In vitro studies have shown that it possesses activity against various bacterial strains.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs. Modifications to the thienoisoquinoline structure have been shown to enhance biological activity significantly.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the aromatic ring significantly influence both anticancer and antimicrobial activities. For instance:

  • Para-substitution with methyl groups enhances cytotoxicity.
  • Altering the ethyl chain length affects solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impact

Table 1: Key Structural Differences and Spectral Properties
Compound Name & ID Core Structure Position 1 Position 5 Position 2 Key IR Peaks (cm⁻¹) Reference
Target Compound Tetrahydrothieno[2,3-c]isoquinoline -NH₂ 4-methylphenyl -COCH₃ NH₂: ~3400; C=O: ~1675* N/A
7a Tetrahydrothieno[2,3-c]isoquinoline -1H-pyrrolyl Piperidinyl Prop-2-enone C=O: 1638; Aromatic CH: 3050 [1]
9c Tetrahydrothieno[2,3-c]isoquinoline -1H-pyrrolyl Morpholinyl Carbamate C=O: 1715; NH: 3250 [2]
10d Tetrahydrothieno[2,3-c]isoquinoline -1H-pyrrolyl Morpholinyl Urea C=O: 1690; NH: 3350, 3280 [5]
4b Tetrahydrothieno[2,3-c]isoquinoline -NH₂ 3,5-Dimethylpyrazolyl Ethoxycarbonyl NH₂: 3401, 3200; C=O: 1674 [7]

Notes:

  • Ethanone at Position 2 is less electrophilic than α,β-unsaturated ketones (e.g., 7a’s prop-2-enone) but more reactive than carbamates/ureas .

Functional Group Influence on Bioactivity

While bioactivity data for the target compound are unavailable, analogs exhibit antimicrobial properties:

  • 7a–c (piperidinyl derivatives): Show moderate activity against S. aureus and E. coli due to the enone system’s electrophilicity .
  • 4b (pyrazolyl derivative) : The NH₂ group may enhance interactions with microbial enzymes .

The target’s 4-methylphenyl group could improve lipid membrane penetration, while the -NH₂ group may target bacterial DNA gyrase.

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